![molecular formula C13H19N3O2S B7586064 N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide](/img/structure/B7586064.png)
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide, commonly known as CTM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CTM is a small molecule that has shown promising results in various preclinical studies, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of CTM is not fully understood, but it is believed to act on various molecular targets in the body. CTM has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to modulate the activity of several ion channels, including the TRPV1 channel. These molecular targets are involved in various physiological processes, including pain sensation, inflammation, and cancer cell growth.
Biochemical and Physiological Effects:
CTM has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and cytokines. CTM has also been shown to reduce pain sensation in various animal models. In addition, CTM has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CTM has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. CTM has also shown promising results in various preclinical studies, making it a potential candidate for drug development. However, there are also limitations to using CTM in lab experiments. The mechanism of action of CTM is not fully understood, which makes it difficult to design experiments to test its effects. In addition, CTM has not been extensively studied in humans, which makes it difficult to extrapolate its effects to human physiology.
Zukünftige Richtungen
For CTM research include further elucidating its mechanism of action, testing its effects in human clinical trials, and optimizing its pharmacokinetic properties. CTM has the potential to be developed into a novel therapeutic agent for various diseases, including cancer, inflammation, and pain.
Synthesemethoden
The synthesis of CTM involves the reaction of cyclopropylamine with 2-bromo-1,3-thiazole to form N-cyclopropyl(1,3-thiazol-2-yl)methylamine. This intermediate is then reacted with 3-methylmorpholine-4-carboxylic acid to form the final product, CTM. The synthesis of CTM has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
CTM has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including its ability to inhibit cancer cell growth, reduce inflammation, and alleviate pain. CTM has also been studied for its potential use as an antipsychotic and anxiolytic agent.
Eigenschaften
IUPAC Name |
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9-8-18-6-5-16(9)13(17)15-11(10-2-3-10)12-14-4-7-19-12/h4,7,9-11H,2-3,5-6,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFSNZAERQYXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)NC(C2CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.